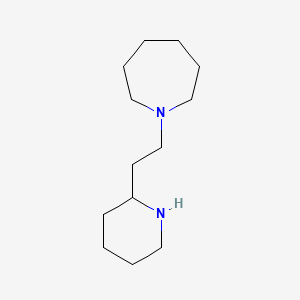

1-(2-Piperidin-2-yl-ethyl)-azepane

CAS No.: 59608-65-0

Cat. No.: VC7705252

Molecular Formula: C13H26N2

Molecular Weight: 210.365

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59608-65-0 |

|---|---|

| Molecular Formula | C13H26N2 |

| Molecular Weight | 210.365 |

| IUPAC Name | 1-(2-piperidin-2-ylethyl)azepane |

| Standard InChI | InChI=1S/C13H26N2/c1-2-6-11-15(10-5-1)12-8-13-7-3-4-9-14-13/h13-14H,1-12H2 |

| Standard InChI Key | CSIMDLOECCBETG-UHFFFAOYSA-N |

| SMILES | C1CCCN(CC1)CCC2CCCCN2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a piperidine ring (a saturated six-membered ring with one nitrogen atom) and an azepane ring (a seven-membered saturated ring with one nitrogen atom), connected by an ethyl bridge. This configuration introduces steric and electronic features that influence its reactivity and interaction with biological targets. The IUPAC name, 1-(2-piperidin-2-ylethyl)azepane, reflects this arrangement .

Spectroscopic and Computational Data

The compound’s moderate lipophilicity () suggests potential blood-brain barrier permeability, while its polar surface area () indicates hydrogen-bonding capability .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1-(2-Piperidin-2-yl-ethyl)-azepane typically involves multi-step organic reactions, such as:

-

Cyclization: Formation of the piperidine and azepane rings via hydrogenation or alkylation reactions.

-

Functionalization: Introduction of the ethyl bridge through nucleophilic substitution or coupling reactions .

A common method involves the hydrogenation of pyridine derivatives using transition-metal catalysts (e.g., cobalt or nickel), though specific protocols remain proprietary . Industrial-scale production prioritizes catalyst optimization and reaction condition control (e.g., temperature, solvent polarity) to enhance yield and purity .

Purification and Characterization

Purification often employs chromatography or recrystallization, while characterization relies on:

-

Nuclear Magnetic Resonance (NMR): Confirms proton environments and carbon frameworks.

-

Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .

Physicochemical Properties

Key properties critical for pharmacological and industrial applications include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 210.36 g/mol |

| Density | |

| Boiling Point | |

| Solubility | Low in water; soluble in DMF, DMSO |

| Vapor Pressure |

These properties influence its handling, storage (recommended at for long-term stability), and applicability in organic synthesis .

Comparative Analysis with Related Compounds

The table below contrasts 1-(2-Piperidin-2-yl-ethyl)-azepane with analogs from search results:

This comparison highlights how structural modifications (e.g., aromatic substituents, additional rings) alter physicochemical and biological profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume